Momordicine V

Catalog No.
S15907145
CAS No.
M.F
C39H60O12
M. Wt
720.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Momordicine V

Product Name

Momordicine V

IUPAC Name

3-[[(3S,7S,8S,9R,10R,13R,14S,17R)-9-formyl-7-hydroxy-4,4,13,14-tetramethyl-17-[(2R)-6-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3-oxopropanoic acid

Molecular Formula

C39H60O12

Molecular Weight

720.9 g/mol

InChI

InChI=1S/C39H60O12/c1-20(2)14-22(49-35-33(48)32(47)31(46)27(18-40)50-35)15-21(3)23-10-11-38(7)34-26(42)16-25-24(39(34,19-41)13-12-37(23,38)6)8-9-28(36(25,4)5)51-30(45)17-29(43)44/h14,16,19,21-24,26-28,31-35,40,42,46-48H,8-13,15,17-18H2,1-7H3,(H,43,44)/t21-,22?,23-,24-,26+,27-,28+,31-,32+,33-,34+,35-,37-,38+,39-/m1/s1

InChI Key

LWNCCLUCDGANTA-BGGZWTQLSA-N

SMILES

Array

Canonical SMILES

CC(CC(C=C(C)C)OC1C(C(C(C(O1)CO)O)O)O)C2CCC3(C2(CCC4(C3C(C=C5C4CCC(C5(C)C)OC(=O)CC(=O)O)O)C=O)C)C

Isomeric SMILES

C[C@H](CC(C=C(C)C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@H]2CC[C@@]3([C@@]2(CC[C@@]4([C@H]3[C@H](C=C5[C@H]4CC[C@@H](C5(C)C)OC(=O)CC(=O)O)O)C=O)C)C

Momordicine V is a highly specialized cucurbitane-type triterpenoid glycoside isolated primarily from the leaves of Momordica charantia (bitter melon). Structurally defined as 23-O-β-D-glucopyranosyl-7-hydroxy-3-O-malonylcucurbita-5,24-dien-19-al, it is distinguished by the presence of a 3-O-malonyl moiety, which imparts increased polarity and alters its physicochemical profile compared to standard non-malonylated cucurbitanes. In procurement and analytical contexts, Momordicine V serves as a critical reference standard for standardizing leaf-derived botanical extracts and evaluating the structure-activity relationships of malonylated saponins. Its unique chemical profile makes it an essential baseline material for agrochemical research and advanced phytochemistry workflows where precise quantification of malonylated derivatives is required [1].

Substituting Momordicine V with more common in-class analogs, such as Momordicine I (the aglycone) or Momordicine II (the non-malonylated glucoside), fundamentally alters both the physicochemical properties and the biological activity profile of the experimental system. The 3-O-malonyl group in Momordicine V significantly modifies its solubility, extraction efficiency, and binding affinity in biological assays. For example, in agrochemical deterrent models, the presence of the malonyl group drastically shifts the effective concentration required for activity compared to Momordicine II. Furthermore, using crude bitter melon extracts instead of highly purified Momordicine V introduces confounding variables from dozens of other triterpenoids, making reproducible structure-activity relationship (SAR) mapping impossible. Procurement of the exact malonylated standard is therefore mandatory for rigorous comparative studies and precise formulation development [1].

Enhanced Potency in Agrochemical Deterrent Models vs. Momordicine II

The functional significance of the 3-O-malonyl group in Momordicine V is quantitatively demonstrated in oviposition deterrent assays against the leafminer Liriomyza trifolii. Head-to-head comparisons reveal that Momordicine V achieves significant deterrent activity at a concentration of 26.16 μg/cm², whereas the non-malonylated analog Momordicine II requires a substantially higher concentration of 75.6 μg/cm² to achieve comparable significance. This nearly threefold difference in effective concentration underscores the necessity of procuring the malonylated form for optimizing cucurbitane-based agrochemical formulations [1].

Evidence DimensionEffective concentration for significant oviposition deterrence
Target Compound Data26.16 μg/cm² (Momordicine V)
Comparator Or Baseline75.6 μg/cm² (Momordicine II)
Quantified Difference~2.9-fold lower concentration required for Momordicine V
ConditionsLiriomyza trifolii bioassay on treated host plant leaves

Buyers developing botanical biopesticides must select Momordicine V over Momordicine II to leverage its superior potency and accurately model malonyl-dependent activity.

Precursor Suitability for Controlled Hydrolysis to Momordicine II

Momordicine V serves as a highly specific, process-ready precursor for the controlled generation of Momordicine II through alkaline-catalyzed hydrolysis. Because Momordicine V is the exact 3-O-malonyl derivative of Momordicine II, researchers can procure Momordicine V to conduct paired studies, selectively cleaving the malonyl ester under mild alkaline conditions to yield Momordicine II. This direct conversion capability allows laboratories to use a single procured standard to generate and compare both the malonylated and de-malonylated states within the same analytical workflow, ensuring high reproducibility and eliminating batch-to-batch variations associated with sourcing the two compounds separately [1].

Evidence DimensionSynthetic conversion pathway
Target Compound DataYields Momordicine II via alkaline hydrolysis
Comparator Or BaselineDirect procurement of Momordicine II (lacks the ability to generate the malonylated state)
Quantified Difference1-step conversion to the de-malonylated analog
ConditionsMild alkaline catalyzed hydrolysis

Procuring Momordicine V provides dual utility for analytical laboratories, acting as both a primary standard and a direct precursor to Momordicine II for paired comparative assays.

Specificity as a Biomarker for Leaf-Derived Botanical Standardization

In the quality control and standardization of Momordica charantia extracts, the anatomical source of the material dictates the triterpenoid profile. While fruit extracts are dominated by momordicosides (e.g., Momordicoside K and L), Momordicine V is specifically localized and readily available in the leaves of the plant. Analytical workflows utilizing LC-MS/MS rely on Momordicine V (detected at m/z 743.40 [M+Na]+) as a definitive marker to authenticate leaf-derived extracts and distinguish them from fruit or seed preparations. Substituting Momordicine V with fruit-specific saponins fails to provide accurate quantification of leaf-specific malonylated cucurbitanes [1].

Evidence DimensionTissue-specific phytochemical distribution
Target Compound DataPrimary marker for leaf-derived extracts (m/z 743.40)
Comparator Or BaselineMomordicosides K/L (fruit-specific markers)
Quantified DifferenceDistinct mass-to-charge ratio and anatomical localization
ConditionsLC-MS/MS profiling of botanical extracts

Procurement of Momordicine V is essential for QA/QC laboratories needing an exact analytical standard to authenticate and quantify leaf-specific bitter melon formulations.

Agrochemical Biopesticide Development

Utilizing Momordicine V as a high-potency lead compound or reference standard in the formulation of botanical oviposition deterrents against agricultural pests like Liriomyza trifolii, where it demonstrates superior efficacy compared to non-malonylated analogs [1].

Structure-Activity Relationship (SAR) Studies

Employing Momordicine V in comparative pharmacological assays to determine the specific impact of 3-O-malonylation on the bioavailability, solubility, and bioactivity of cucurbitane triterpenoids [1].

Analytical Standardization of Botanical Extracts

Using Momordicine V as an LC-MS/MS reference standard for the quality control, authentication, and precise quantification of Momordica charantia leaf extracts in the dietary supplement industry [2].

Precursor for Targeted Phytochemical Synthesis

Procuring Momordicine V as a starting material for controlled alkaline hydrolysis to generate high-purity Momordicine II for paired experimental workflows, ensuring consistency across comparative studies [1].

XLogP3

3.9

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

6

Exact Mass

720.40847734 Da

Monoisotopic Mass

720.40847734 Da

Heavy Atom Count

51

Dates

Last modified: 08-15-2024

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